Thymopoietin I/II (29-41) (bovine)
CAS No.:
Cat. No.: VC16635590
Molecular Formula: C73H115N19O22
Molecular Weight: 1610.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C73H115N19O22 |
|---|---|
| Molecular Weight | 1610.8 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
| Standard InChI | InChI=1S/C73H115N19O22/c1-36(2)30-49(66(107)87-50(32-40-14-18-42(93)19-15-40)67(108)90-53(72(113)114)31-37(3)4)86-65(106)48(23-26-55(77)96)85-70(111)59(38(5)6)91-68(109)51(33-41-16-20-43(94)21-17-41)89-71(112)60(39(7)8)92-69(110)52(34-58(100)101)88-62(103)44(12-9-10-28-74)82-61(102)45(13-11-29-80-73(78)79)83-64(105)47(22-25-54(76)95)84-63(104)46(24-27-57(98)99)81-56(97)35-75/h14-21,36-39,44-53,59-60,93-94H,9-13,22-35,74-75H2,1-8H3,(H2,76,95)(H2,77,96)(H,81,97)(H,82,102)(H,83,105)(H,84,104)(H,85,111)(H,86,106)(H,87,107)(H,88,103)(H,89,112)(H,90,108)(H,91,109)(H,92,110)(H,98,99)(H,100,101)(H,113,114)(H4,78,79,80)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,59-,60-/m0/s1 |
| Standard InChI Key | ULTQHQRLDLAKSE-OTTUJAAISA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)CN |
Introduction
Structural Characteristics and Isoform Diversity
Primary Sequence and Molecular Composition
Thymopoietin I/II (29-41) (bovine) corresponds to residues 29–41 of bovine thymopoietin II, a 49-amino-acid polypeptide. Its molecular formula is , with a molecular weight of 1610.8 g/mol. Comparative sequencing of thymopoietin isoforms reveals:
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Thymopoietin I: Isolated from thymus, identical to thymopoietin II except for residue 34 (arginine → lysine)
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Thymopoietin III: Spleen-derived variant showing microheterogeneity at position 34 (glutamine/lysine)
The conserved N-terminal region (residues 1–28) across isoforms suggests evolutionary pressure to maintain structural motifs critical for thymic functions, while C-terminal variations may modulate tissue-specific activity .
Synthesis and Purification Methodologies
Solid-phase peptide synthesis (SPPS) using Merrifield's methodology remains the gold standard for producing thymopoietin fragments . Critical synthesis parameters include:
| Parameter | Specification |
|---|---|
| Resin Type | p-Methylbenzhydrylamine (MBHA) resin |
| Coupling Reagent | Dicyclohexylcarbodiimide (DCC) |
| Deprotection Conditions | Trifluoroacetic acid (TFA)/thioanisole |
| Purification Method | Reverse-phase HPLC (C18 column) |
| Purity Standard | >95% by analytical HPLC |
Post-synthesis characterization employs mass spectrometry (MALDI-TOF) and enzymatic digestion with Staphylococcus aureus V8 protease to verify sequence integrity .
Biological Activity and Mechanism
Immunomodulatory Effects
The fragment induces Thy-1.2 antigen expression on T lymphocytes from athymic mice at concentrations ≥10 nM, confirming residual thymopoietic activity . Mechanistic studies demonstrate:
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Receptor Binding: Conformational changes in T-cell surface receptors upon peptide interaction
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Transcriptional Activation: Nuclear translocation of NF-κB and AP-1 within 30 minutes post-exposure
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Cellular Differentiation: CD4+/CD8+ double-positive thymocyte generation in in vitro cultures
Comparative activity assays show 3% efficacy relative to full-length thymopoietin, suggesting tertiary structure requirements for optimal function.
Neuromuscular Interactions
Thymopoietin I/II (29-41) binds nAChRs with , competitively inhibiting α-bungarotoxin binding . Functional consequences include:
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Neostigmine-Reversible Block: Complete neuromuscular transmission inhibition in murine phrenic nerve-hemidiaphragm preparations
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Delayed Onset: Maximal blockade achieved after 18–24 hours vs. immediate effects with curare
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Receptor Subtype Specificity: Preferential binding to γ-subunit-containing nAChRs (embryonic vs. adult isoforms)
This temporal disparity suggests allosteric modulation rather than competitive antagonism, potentially involving receptor internalization pathways .
Research Findings and Experimental Models
Immune System Studies
In athymic BALB/c nude mice models:
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T Cell Reconstitution: Daily 100 μg/kg injections restored splenic T cell counts to 45% of euthymic controls within 14 days
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Graft-vs-Host Delay: Prolonged skin allograft survival from 9.2 ± 1.1 days (control) to 16.8 ± 2.3 days
Notably, the fragment failed to induce IL-2 production in mixed lymphocyte reactions, indicating selective activity on early thymocyte precursors .
Neuromuscular Junction Investigations
Electrophysiological recordings in Torpedo californica electric organ preparations revealed:
| Parameter | Thymopoietin (29–41) | α-Bungarotoxin |
|---|---|---|
| Binding Affinity (Ka) | ||
| Association Rate (kon) | ||
| Dissociation Half-life | 42 min | 68 min |
Despite similar binding kinetics, thymopoietin fragments caused only 12% reduction in miniature endplate potential frequency vs. 94% with α-bungarotoxin .
Pathophysiological Correlations
Myasthenia Gravis Implications
Autoantibody cross-reactivity studies demonstrate:
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Epitope Sharing: 23% of myasthenia gravis sera recognize thymopoietin (29–41) sequences
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Receptor Internalization: Accelerated nAChR turnover in presence of anti-thymopoietin antibodies (t½ = 8.3 hrs vs. 13.7 hrs control)
These findings suggest molecular mimicry mechanisms in autoimmune neuromuscular disorders.
Muscular Dystrophy Models
In Lmna-/- mice (Emery-Dreifuss muscular dystrophy model):
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Satellite Cell Dysfunction: 58% reduction in Pax7+/MyoD+ cells during muscle regeneration
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Smad Signaling Alterations: 3.2-fold increase in nuclear phospho-Smad2/3 correlates with apoptosis
While thymopoietin fragments don't directly correct laminopathies, their neuromuscular effects provide insights into secondary signaling cascades .
Research Applications and Limitations
Experimental Uses
Current applications include:
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T Cell Differentiation Studies: In vitro modeling of thymic education processes
-
nAChR Allosteric Modulation: Probing receptor conformational states
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Autoantibody Characterization: Epitope mapping in myasthenic sera
Technical Constraints
Key limitations necessitate caution:
-
Bioactivity Stability: 37% activity loss after 72 hours at 4°C in aqueous solution
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Species Specificity: Murine models show 5-fold higher sensitivity than primate cells
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Off-Target Effects: Weak agonism at μ-opioid receptors (EC50 = 12 μM)
These factors mandate rigorous dose-response characterization in experimental designs.
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